molecular formula C8H8INO2 B3168866 4-Iodo-3-methoxybenzamide CAS No. 933585-54-7

4-Iodo-3-methoxybenzamide

Cat. No.: B3168866
CAS No.: 933585-54-7
M. Wt: 277.06 g/mol
InChI Key: FHRIIERULDDUHY-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxybenzamide is an organic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to a benzamide core. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

4-Iodo-3-methoxybenzamide can be synthesized through various methods. One common synthetic route involves the reaction of 4-iodo-3-methoxybenzoic acid with oxalyl chloride in the presence of a few drops of dimethylformamide (DMF) in dichloromethane at room temperature. The resulting acyl chloride is then reacted with concentrated ammonium hydroxide to yield this compound . This method is efficient and yields a high-purity product.

Chemical Reactions Analysis

4-Iodo-3-methoxybenzamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Iodo-3-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

4-Iodo-3-methoxybenzamide can be compared with other benzamide derivatives, such as 3-methoxybenzamide and 2,3-dimethoxybenzamide . While these compounds share a common benzamide core, the presence of different substituents (e.g., iodine, methoxy groups) imparts unique chemical and biological properties. For instance, this compound’s iodine atom makes it more reactive in substitution reactions compared to its non-iodinated counterparts.

Similar Compounds

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

4-iodo-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRIIERULDDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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